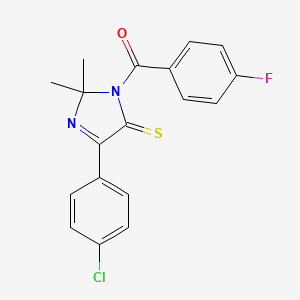![molecular formula C18H13N5O3 B6481012 4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide CAS No. 897615-15-5](/img/structure/B6481012.png)
4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a member of the chromene family, which is a group of compounds that are characterized by a chromane ring system with two additional fused rings. This compound has a molecular weight of 442.48 g/mol and a molecular formula of C19H17N5O3.
作用機序
Target of Action
Compounds with similar structures have been reported to interact with various biological targets
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes . The specific interactions and resulting changes depend on the nature of the target and the biochemical environment.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.
Result of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes . The specific effects depend on the nature of the target and the biochemical environment.
実験室実験の利点と制限
The advantages of using 4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide for lab experiments include its ability to bind to the active sites of enzymes, its ability to interact with DNA, and its ability to alter gene expression. Additionally, it is relatively easy to synthesize and is relatively stable in solution.
The limitations of using this compound for lab experiments include its potential toxicity, its potential to interact with other compounds, and its potential to cause side effects. Additionally, it is not well understood and its effects are not fully understood.
将来の方向性
For the research of 4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide include further investigation into its biochemical and physiological effects, its mechanism of action, and its potential applications in drug development. Additionally, further research should be conducted into its potential toxicity, its potential interactions with other compounds, and its potential side effects. Furthermore, further research should be conducted into its potential use as a fluorescent probe, its potential use as a therapeutic agent, and its potential use as a biomarker.
合成法
The synthesis of 4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide is a multi-step process that involves the reaction of a 1-phenyl-1H-1,2,3,4-tetrazol-5-ylmethyl group with a 4-oxo-chromene-2-carboxamide group. The reaction is carried out in an ethanol solution in the presence of a base such as potassium hydroxide. The reaction proceeds in two steps, with the first step involving the formation of a tetrazolium salt, and the second step involving the formation of the this compound product.
科学的研究の応用
4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide has been studied for its potential applications in scientific research. It has been used as a fluorescent probe to study the interactions between proteins and DNA. It has also been used to study the effects of drugs on cell signaling pathways, as well as to study the effects of drugs on cellular metabolism. Additionally, it has been used to study the structure and function of enzymes, and to study the effects of drugs on gene expression.
特性
IUPAC Name |
4-oxo-N-[(1-phenyltetrazol-5-yl)methyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3/c24-14-10-16(26-15-9-5-4-8-13(14)15)18(25)19-11-17-20-21-22-23(17)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGONMGKJIAWNSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide hydrochloride](/img/structure/B6480938.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride](/img/structure/B6480940.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride](/img/structure/B6480941.png)
![1-(4-fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6480951.png)
![2-(2,4-dichlorophenoxy)-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B6480952.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6480957.png)
![1-(4-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B6480965.png)
![1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6480975.png)
![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6480979.png)
![2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6480986.png)
![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B6480998.png)
![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B6481003.png)
![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide](/img/structure/B6481004.png)